2-Amino-3-quinolin-4-YL-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

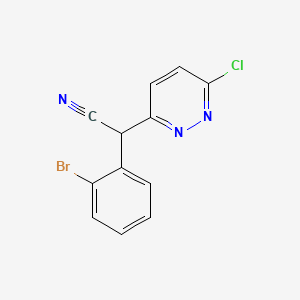

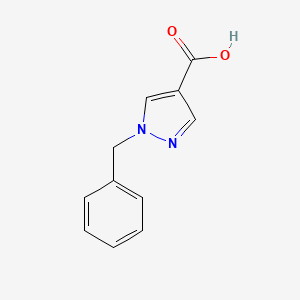

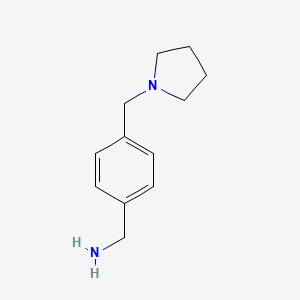

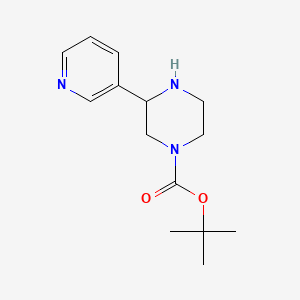

2-Amino-3-quinolin-4-YL-propionic acid is a compound with the CAS Number: 1991-98-6 and Linear Formula: C12H12N2O2 . It is a light yellow solid .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(4-quinolinyl)alanine . The InChI Code is 1S/C12H12N2O2/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11/h1-6,10H,7,13H2,(H,15,16) . The molecular weight is 216.24 .Physical And Chemical Properties Analysis

2-Amino-3-quinolin-4-YL-propionic acid is a light yellow solid . It has a molecular weight of 216.24 .Aplicaciones Científicas De Investigación

Pharmaceutical Research

2-Amino-3-quinolin-4-YL-propionic acid: is a valuable chemical in pharmaceutical research due to its potential as a building block for drug development. It’s used to synthesize compounds that may have therapeutic effects. For instance, derivatives of this compound have been evaluated for their antimicrobial properties .

Chemical Synthesis

In synthetic chemistry, 2-Amino-3-quinolin-4-YL-propionic acid is employed as a precursor for the synthesis of complex molecules. It’s particularly useful in the construction of quinoline derivatives, which are prominent in many pharmaceuticals .

Safety and Hazards

Direcciones Futuras

While specific future directions for 2-Amino-3-quinolin-4-YL-propionic acid were not found in the search results, quinoline and its analogues have been noted for their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry , suggesting potential future directions in these areas for 2-Amino-3-quinolin-4-YL-propionic acid.

Mecanismo De Acción

Target of Action

Quinoline, a key structural component of this compound, is known to play a major role in medicinal chemistry . It is a vital scaffold for leads in drug discovery

Mode of Action

The compound likely interacts with its targets in a manner similar to other quinoline derivatives . More detailed studies are required to elucidate the specific interactions and resulting changes.

Biochemical Pathways

As a quinoline derivative, it may influence a variety of biological and pharmaceutical activities . Further investigation is necessary to summarize the affected pathways and their downstream effects.

Result of Action

Given its structural similarity to other quinoline derivatives, it may have comparable biological and pharmaceutical activities . More research is needed to describe these effects in detail.

Propiedades

IUPAC Name |

2-amino-3-quinolin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11/h1-6,10H,7,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYBRQWHZZVAHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409559 |

Source

|

| Record name | 2-AMINO-3-QUINOLIN-4-YL-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-quinolin-4-YL-propionic acid | |

CAS RN |

1991-98-6 |

Source

|

| Record name | 2-AMINO-3-QUINOLIN-4-YL-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)